molecular formula C23H21F3N2O3 B11493938 N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide

Cat. No.: B11493938
M. Wt: 430.4 g/mol
InChI Key: JLBXNFOKAYFPFV-UHFFFAOYSA-N
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Description

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a methyl group, a phenylethyl group, and a trifluoromethyl group attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through the reaction of an amine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the benzoyl, methyl, phenylethyl, and trifluoromethyl groups. These steps may include Friedel-Crafts acylation, alkylation, and other substitution reactions.

    Final Acetylation: The final step involves the acetylation of the pyrrolidine derivative to form the desired compound. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Gene Expression: Modulating gene expression and protein synthesis, leading to changes in cellular behavior.

Comparison with Similar Compounds

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide can be compared with other similar compounds, such as:

    N-phenylacetamide: A simpler derivative with fewer functional groups, used as an analgesic and antipyretic.

    N-benzoylacetamide: Similar structure but lacks the pyrrolidine ring, used in organic synthesis.

    N-methylacetamide: A basic derivative with a single methyl group, used as a solvent and reagent.

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which impart specific chemical and biological properties.

Properties

Molecular Formula

C23H21F3N2O3

Molecular Weight

430.4 g/mol

IUPAC Name

N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)pyrrol-3-yl]acetamide

InChI

InChI=1S/C23H21F3N2O3/c1-15-19(20(30)18-11-7-4-8-12-18)22(23(24,25)26,27-16(2)29)21(31)28(15)14-13-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3,(H,27,29)

InChI Key

JLBXNFOKAYFPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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